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Introduction
Efficient and precise genome editing is a cornerstone of modern molecular biology, with wide-

ranging applications in basic research, drug discovery, and therapeutic development. The

CRISPR/Cas9 system has emerged as a powerful tool for targeted genetic modification. A

critical determinant of its success is the effective delivery of the CRISPR/Cas9 components into

target cells. Lipid nanoparticles (LNPs) have gained prominence as a versatile and clinically

relevant platform for nucleic acid delivery.

80-O14B is a cationic lipid-like compound designed for the delivery of CRISPR/Cas9

machinery, facilitating genome editing applications[1]. Cationic lipids are essential components

of LNPs, enabling the encapsulation of negatively charged nucleic acids (such as sgRNA and

Cas9 mRNA) and promoting their delivery across the cell membrane. This document provides

a detailed overview and generalized protocols for utilizing a cationic lipid like 80-O14B for

efficient LNP-mediated genome editing.

Principle of LNP-Mediated CRISPR/Cas9 Delivery
Lipid nanoparticles are multi-component lipid assemblies that can encapsulate and protect

therapeutic payloads like RNA and deliver them into cells. A typical LNP formulation for

CRISPR/Cas9 delivery consists of:
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Cationic/Ionizable Lipid (e.g., 80-O14B): This positively charged lipid interacts with the

negatively charged backbone of nucleic acids, facilitating encapsulation. Its charge is often

pH-dependent, being neutral at physiological pH and becoming protonated in the acidic

environment of the endosome, which aids in endosomal escape.

Helper Lipids (e.g., DOPE, DSPC): These lipids provide structural stability to the

nanoparticle.

Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall

integrity of the LNP.

PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) stabilizes the nanoparticle,

prevents aggregation, and reduces immunogenicity.

The LNP-encapsulated CRISPR/Cas9 components are taken up by cells through endocytosis.

Inside the cell, the LNP escapes the endosome, releasing its cargo into the cytoplasm. The

Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to form a

ribonucleoprotein (RNP). This RNP translocates to the nucleus to induce a double-strand break

(DSB) at the target genomic locus, which is then repaired by the cell's endogenous repair

machinery, leading to the desired edit.

Diagram: LNP-Mediated CRISPR/Cas9 Delivery Pathway

Extracellular Space

Cellular Compartments

Cytoplasm Nucleus

LNP
(80-O14B, Helper Lipid, Cholesterol, PEG-Lipid)

+ Cas9 mRNA/sgRNA
EndosomeEndocytosis Cas9 mRNA + sgRNAEndosomal Escape Cas9-sgRNA RNP

Translation &
Assembly Genomic DNA

Nuclear Translocation
& DNA Binding Edited DNA

Cleavage & Repair

Click to download full resolution via product page

Caption: General workflow of LNP-mediated CRISPR/Cas9 delivery and genome editing.
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Experimental Protocols
The following protocols provide a general framework for the formulation of 80-O14B-containing

LNPs for the delivery of Cas9 mRNA and sgRNA, and their application in cell culture.

Protocol 1: Formulation of 80-O14B LNPs for
CRISPR/Cas9 Delivery
This protocol describes the preparation of LNPs using a microfluidic mixing method, which

allows for controlled and reproducible nanoparticle formation.

Materials:

Cationic Lipid (80-O14B)

Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

Cholesterol

PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-2000])

Cas9 mRNA

Single guide RNA (sgRNA) targeting the gene of interest

Ethanol (molecular biology grade)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

Prepare Lipid Stock Solutions:
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Dissolve 80-O14B, DOPE, cholesterol, and PEG-lipid in ethanol to prepare individual

stock solutions (e.g., 10-50 mM).

Combine the lipid stock solutions in a molar ratio optimized for your application. A common

starting ratio is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).

Prepare Nucleic Acid Solution:

Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The

optimal ratio of Cas9 mRNA to sgRNA should be empirically determined, often starting at a

1:1 molar ratio.

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into

another.

Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs

encapsulating the nucleic acids.

Purification and Concentration:

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove

ethanol and non-encapsulated material. Use a dialysis membrane with an appropriate

molecular weight cutoff (e.g., 10 kDa).

Concentrate the purified LNPs using a centrifugal filter device if necessary.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).
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Quantify the encapsulation efficiency of the nucleic acids using a fluorescent dye-based

assay (e.g., RiboGreen™ assay).

Protocol 2: In Vitro Transfection and Genome Editing
Analysis
Materials:

Target cells (e.g., HEK293T, Jurkat)

Complete cell culture medium

80-O14B LNPs encapsulating Cas9 mRNA and sgRNA

Genomic DNA extraction kit

PCR primers flanking the target genomic region

Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation

sequencing (NGS) service

Procedure:

Cell Seeding:

Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency

at the time of transfection.

Transfection:

Dilute the 80-O14B LNPs to the desired final concentration in pre-warmed, serum-free

medium.

Remove the culture medium from the cells and replace it with the LNP-containing medium.

Incubate the cells for 4-6 hours at 37°C.

Add complete medium (containing serum) to the wells.
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Post-Transfection Incubation:

Incubate the cells for 48-72 hours to allow for gene editing to occur.

Genomic DNA Extraction:

Harvest the cells and extract genomic DNA using a commercial kit according to the

manufacturer's instructions.

Analysis of Genome Editing Efficiency:

PCR Amplification: Amplify the target genomic locus using PCR with high-fidelity

polymerase.

Mismatch Cleavage Assay:

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the re-annealed DNA with a mismatch-specific endonuclease (e.g., T7E1).

Analyze the cleavage products by agarose gel electrophoresis. The percentage of

cleaved DNA corresponds to the indel frequency.

Next-Generation Sequencing (NGS): For more precise quantification and analysis of

editing outcomes, sequence the PCR amplicons using NGS.

Data Presentation
Effective evaluation of an 80-O14B based LNP delivery system requires systematic

characterization of the nanoparticles and quantification of their editing efficiency.

Table 1: Physicochemical Properties of 80-O14B LNPs
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Formulation

Cationic
Lipid:Helpe
r:Cholester
ol:PEG
Molar Ratio

Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

LNP-1
50:10:38.5:1.

5
85.2 ± 3.1 0.12 ± 0.02 +15.4 ± 1.8 92.5 ± 2.7

LNP-2
40:20:38.5:1.

5
92.7 ± 4.5 0.18 ± 0.03 +12.1 ± 2.1 88.1 ± 3.5

LNP-3 60:0:38.5:1.5 78.9 ± 2.8 0.15 ± 0.02 +18.9 ± 1.5 94.3 ± 1.9

Data are presented as mean ± standard deviation (n=3). This table serves as a template for

presenting characterization data.

Table 2: In Vitro Genome Editing Efficiency of 80-O14B
LNPs

Cell Line Target Gene
LNP
Concentrati
on (nM)

Indel
Frequency
(%) (T7E1
Assay)

On-Target
Editing (%)
(NGS)

Off-Target
Editing (%)
(NGS)

HEK293T Gene X 50 65 ± 5 62.3 < 0.1

HEK293T Gene X 100 82 ± 4 79.8 < 0.1

Jurkat Gene Y 100 45 ± 6 41.5 < 0.2

Jurkat Gene Y 200 68 ± 7 65.2 < 0.2

Data are presented as mean ± standard deviation (n=3). This table is a template for presenting

genome editing efficiency data.

Experimental Workflow Diagram
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Caption: Step-by-step experimental workflow for genome editing using LNPs.

Conclusion
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The cationic lipid 80-O14B represents a promising component for the formulation of lipid

nanoparticles for the delivery of CRISPR/Cas9 genome editing reagents. The protocols and

frameworks provided in these application notes offer a comprehensive guide for researchers to

develop and optimize LNP-based delivery systems. Successful implementation of these

methods will depend on careful optimization of LNP formulation parameters and transfection

conditions for the specific cell type and application. Rigorous characterization of the LNPs and

accurate quantification of genome editing efficiency are crucial for achieving reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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